molecular formula C12H21NO3 B7517569 N-cycloheptyl-1,4-dioxane-2-carboxamide

N-cycloheptyl-1,4-dioxane-2-carboxamide

Cat. No.: B7517569
M. Wt: 227.30 g/mol
InChI Key: AYQQSAUVVLRAIR-UHFFFAOYSA-N
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Description

N-cycloheptyl-1,4-dioxane-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cycloheptyl group attached to a 1,4-dioxane ring, with a carboxamide functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of N-cycloheptyl-1,4-dioxane-2-carboxamide typically involves the reaction of cycloheptylamine with 1,4-dioxane-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

N-cycloheptyl-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-cycloheptyl-1,4-dioxane-2-carboxamide has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-cycloheptyl-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-cycloheptyl-1,4-dioxane-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cycloheptyl-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c14-12(11-9-15-7-8-16-11)13-10-5-3-1-2-4-6-10/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQQSAUVVLRAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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